

Technical Guide: Synthesis and Characterization of Non-1-en-4-yn-3-ol

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Compound of Interest

Compound Name: Non-1-en-4-yn-3-ol

Cat. No.: B15218796

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Abstract: This document outlines a comprehensive methodology for the synthesis and characterization of **Non-1-en-4-yn-3-ol**. Due to the absence of published data on the natural isolation of this compound, this guide focuses on a plausible and robust synthetic route. The proposed synthesis involves the nucleophilic addition of a pentynyl Grignard reagent to acrolein. Detailed experimental protocols, expected analytical data, and procedural workflows are provided to assist researchers in the preparation and validation of this versatile chemical intermediate.

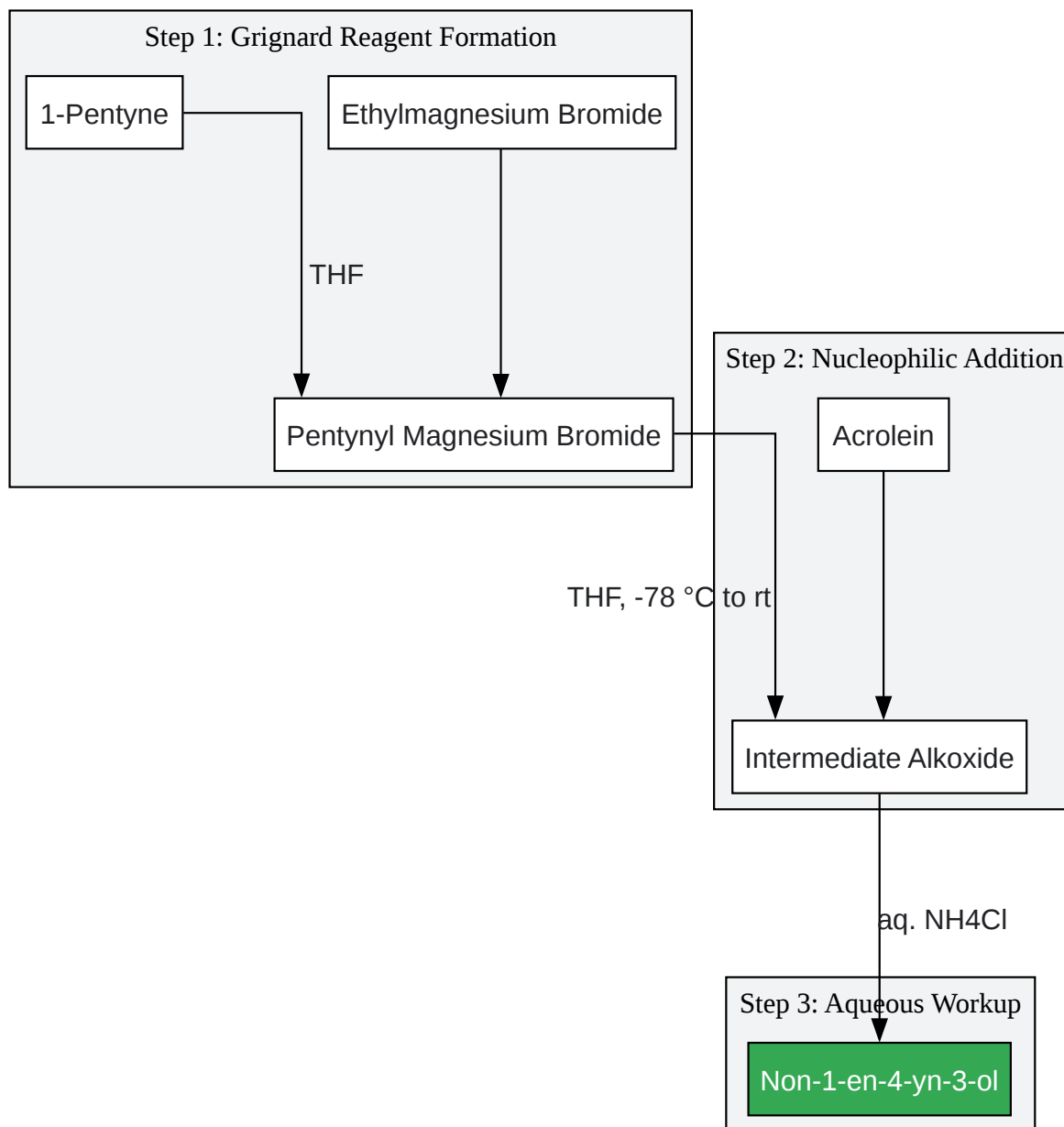
Introduction

Non-1-en-4-yn-3-ol is a polyunsaturated alcohol containing both a terminal double bond and an internal triple bond. This arrangement of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex natural products and novel pharmaceutical agents. The en-yne-ol motif is a key feature in various biologically active molecules. This guide provides a detailed procedure for the laboratory-scale synthesis of **Non-1-en-4-yn-3-ol**, moving from commercially available starting materials to the purified product.

Proposed Synthetic Pathway

The most direct and efficient proposed synthesis of **Non-1-en-4-yn-3-ol** is via a Grignard reaction. This involves the formation of a pentynyl magnesium bromide Grignard reagent from

1-pentyne, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. A subsequent aqueous workup protonates the resulting alkoxide to yield the target alcohol.



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Caption: Proposed synthetic pathway for **Non-1-en-4-yn-3-ol**.

Experimental Protocol

This protocol details the synthesis of **Non-1-en-4-yn-3-ol**, beginning with the formation of the Grignard reagent.

3.1. Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Moles (mmol)
1-Pentyne	C ₅ H ₈	68.12	1.36 g (2.0 mL)	20.0
Ethylmagnesium Bromide (1.0 M in THF)	C ₂ H ₅ MgBr	133.27	20.0 mL	20.0
Acrolein	C ₃ H ₄ O	56.06	1.01 g (1.2 mL)	18.0
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	~50 mL	-
Saturated aq. Ammonium Chloride	NH ₄ Cl	53.49	~30 mL	-
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	As needed	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	-

3.2. Procedure

- Grignard Reagent Formation:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 20.0 mL of a 1.0 M solution of ethylmagnesium bromide in THF.
- Cool the flask to 0 °C in an ice bath.
- Slowly add 1-pentyne (2.0 mL, 20.0 mmol) dropwise via the dropping funnel over 20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of ethane gas should be observed.
- Nucleophilic Addition:
 - Cool the freshly prepared pentynyl magnesium bromide solution to -78 °C using a dry ice/acetone bath.
 - In a separate, dry flask, prepare a solution of acrolein (1.2 mL, 18.0 mmol) in 10 mL of anhydrous THF.
 - Add the acrolein solution dropwise to the cold Grignard reagent solution over 30 minutes.
 - Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.
- Workup and Isolation:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
 - Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
 - Combine the fractions containing the desired product and remove the solvent in vacuo to yield **Non-1-en-4-yn-3-ol** as a pale yellow oil.



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Caption: Experimental workflow for the synthesis of **Non-1-en-4-yn-3-ol**.

Expected Characterization Data

The following table summarizes the expected analytical data for **Non-1-en-4-yn-3-ol** based on its chemical structure and data from analogous compounds.

Analysis	Expected Results
Appearance	Pale yellow oil
Molecular Formula	C ₉ H ₁₂ O
Molecular Weight	136.19 g/mol
¹ H NMR (CDCl ₃ , 400 MHz)	δ 5.95-5.85 (m, 1H, -CH=CH ₂), 5.30 (d, J=17.2 Hz, 1H, -CH=CHH), 5.15 (d, J=10.4 Hz, 1H, -CH=CHH), 4.80 (m, 1H, -CH(OH)-), 2.30 (t, J=7.0 Hz, 2H, -C≡C-CH ₂ -), 2.10 (d, J=6.0 Hz, 1H, -OH), 1.60 (sextet, J=7.0 Hz, 2H, -CH ₂ -CH ₃), 1.00 (t, J=7.0 Hz, 3H, -CH ₃) ppm.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 138.5 (-CH=CH ₂), 115.0 (-CH=CH ₂), 85.0 (-C≡C-), 80.0 (-C≡C-), 65.0 (-CH(OH)-), 22.0 (-C≡C-CH ₂ -), 21.0 (-CH ₂ -CH ₃), 13.5 (-CH ₃) ppm.
IR (neat, cm ⁻¹)	3350 (br, O-H stretch), 3080 (=C-H stretch), 2950, 2870 (C-H stretch), 2250 (C≡C stretch, weak), 1645 (C=C stretch), 980, 920 (=C-H bend).
Mass Spec (EI)	m/z (%): 136 (M ⁺), 121 (M ⁺ -CH ₃), 107 (M ⁺ -C ₂ H ₅), 91, 79, 67, 57.

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Anhydrous solvents and reagents are sensitive to moisture and air; proper inert atmosphere techniques should be used.
- Grignard reagents are highly reactive and can ignite upon exposure to air or water.
- Acrolein is highly toxic and flammable. Handle with extreme care.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

This guide provides a comprehensive framework for the successful synthesis and characterization of **Non-1-en-4-yn-3-ol**. Researchers can adapt and optimize the provided protocol based on their specific laboratory conditions and available instrumentation.

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